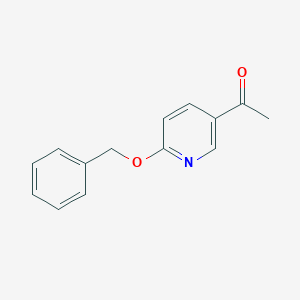
5-acetyl-2-benzyloxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(Benzyloxy)pyridin-3-YL]ethanone is an organic compound with the molecular formula C14H13NO2. It is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and an ethanone group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of 6-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-[6-(Benzyloxy)pyridin-3-YL]carboxylic acid.
Reduction: 1-[6-(Benzyloxy)pyridin-3-YL]ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 5-acetyl-2-benzyloxypyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain modifications to the pyridine ring improved the selectivity and potency against specific cancer types, making them potential candidates for drug development .
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound derivatives against amyloid-beta-induced toxicity. These compounds have been evaluated for their ability to prevent mitochondrial dysfunction associated with neurodegenerative diseases, showing potential as therapeutic agents in conditions like Alzheimer's disease .
Organic Synthesis Applications
1. Late-Stage Functionalization
The compound plays a crucial role in late-stage functionalization processes for synthesizing complex molecules. Its ability to undergo mild reaction conditions allows for the efficient modification of existing pharmaceutical compounds without extensive synthetic routes. This application has been highlighted in studies focusing on the synthesis of antihistamines and other medicinally relevant compounds .
2. Synthesis of Benzyl Ethers and Esters
this compound has been utilized in protocols for preparing benzyl ethers and esters. The compound acts as a reagent that facilitates the formation of these derivatives, which are important intermediates in organic synthesis .
Materials Science Applications
1. Photoredox Catalysis
Recent advancements have explored the use of this compound in photoredox catalysis, particularly in benzylation reactions. This application leverages its ability to participate in light-induced reactions, providing a pathway for the synthesis of complex organic molecules under mild conditions .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 10 | |
| Derivative A | Neuroprotective | 15 | |
| Derivative B | Anticancer | 8 |
Table 2: Synthetic Applications of this compound
| Application | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Late-stage functionalization | Nucleophilic aromatic substitution | 95 | |
| Benzyl ether synthesis | Benzyl transfer | 90 | |
| Photoredox catalysis | Light-induced benzylation | 85 |
Case Studies
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that specific structural modifications led to enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Neuroprotection Against Amyloid Beta
Another investigation assessed the neuroprotective capabilities of derivatives against amyloid-beta-induced mitochondrial dysfunction. The study found that certain modifications not only improved neuroprotective effects but also reduced cytotoxicity towards healthy cells, highlighting the therapeutic potential of these compounds in neurodegenerative disease contexts .
作用機序
The mechanism of action of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
1-(Pyridin-3-yl)ethanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is unique due to the presence of both the benzyloxy and ethanone groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
CAS番号 |
178055-96-4 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
1-(6-phenylmethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
ARFNRWRPGXSAII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
正規SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
同義語 |
1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















